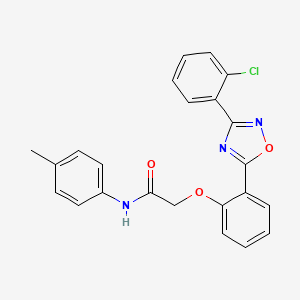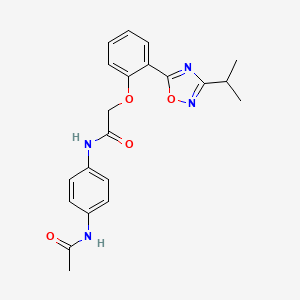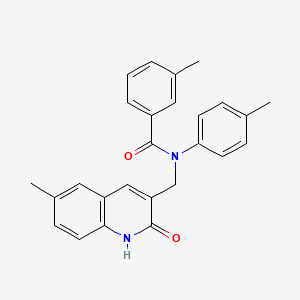
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoline, the core structure in the compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported for the construction of quinoline scaffold, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been extensively studied. For instance, 4-Hydroxy-2-quinolones have been synthesized through various reactions and have been used in the synthesis of related four-membered to seven-membered heterocycles .Mecanismo De Acción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide acts as a selective antagonist of the endothelin receptor type A (ETA). It binds to the receptor and blocks the binding of endothelin-1, a peptide that plays a key role in regulating blood pressure, vascular tone, and cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure, inhibit vasoconstriction, and decrease cell proliferation. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has several advantages for use in lab experiments. It is highly selective for the ETA receptor, which allows for specific targeting of this receptor. It is also stable and easy to synthesize. However, this compound has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal effects.
Direcciones Futuras
There are several potential future directions for research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is the development of more potent and selective ETA antagonists. Another area of research is the use of this compound in combination with other drugs for the treatment of cardiovascular diseases and cancer. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory effects of this compound.
Métodos De Síntesis
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been widely used in scientific research to study the role of endothelin receptors in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of cardiovascular diseases, cancer, and inflammation.
Propiedades
IUPAC Name |
N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-11-20(17(21)8-4-2)13-15-12-14-9-6-7-10-16(14)19-18(15)22/h6-7,9-10,12H,3-5,8,11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNBWFPTUHONSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718762.png)
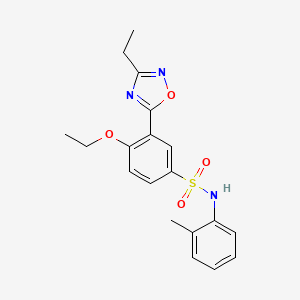




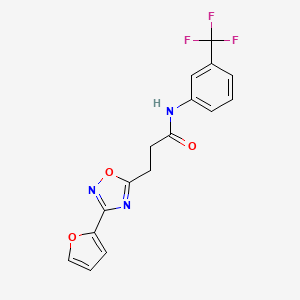

![5-(N-ethyl-4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7718829.png)

